molecular formula C19H18N2O2S B2610904 Methyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate CAS No. 861212-88-6

Methyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate

Cat. No.: B2610904
CAS No.: 861212-88-6
M. Wt: 338.43
InChI Key: UBUTZYDIZYOOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]isoquinoline core with a phenyl substituent at position 5, a methyl ester at position 2, and an amino group at position 1.

The amino group at position 1 is a reactive site, enabling further derivatization (e.g., condensation, cyclization) to generate diverse analogs .

Properties

IUPAC Name

methyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-19(22)17-15(20)14-12-9-5-6-10-13(12)16(21-18(14)24-17)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUTZYDIZYOOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=C(C3=C2CCCC3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Condensation of appropriate starting materials.
  • Cyclization to form the thienoisoquinoline core.
  • Functional group transformations to achieve the desired structure.

These steps require careful optimization regarding reaction conditions such as temperature and solvent choice to ensure high yields and purity .

  • Molecular Formula : C19H20N2O2S
  • Molecular Weight : 338.42 g/mol
  • Structural Features : The compound features a thienoisoquinoline structure which is crucial for its biological activity .

Anticancer Properties

Recent studies have demonstrated that derivatives of tetrahydrothieno[2,3-c]isoquinolines exhibit potent anticancer activity. For instance:

  • Cell Lines Tested : The compound was assessed against various tumor cell lines including HEPG2 (liver cancer) and HCT116 (colon cancer).
  • IC50 Values : Compound 3 (a derivative) showed significant antiproliferative activity with IC50 values indicating effective inhibition of cancer cell growth .

Mechanism of Action :

  • The compound causes cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. Flow cytometry analysis indicated a 50-fold increase in apoptosis in HEPG2 cells treated with this compound .

Case Studies and Experimental Data

A recent study synthesized new derivatives and evaluated their biological activities:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 3HEPG25.4Induces apoptosis; G2/M phase arrest
Compound 9cHCT1164.8Similar apoptotic effects

The binding affinities of these compounds to specific molecular targets were assessed through molecular docking studies, revealing potential interactions with enzymes such as RET .

Future Directions

Given its unique structural characteristics and observed biological activities, this compound represents a valuable candidate for further pharmacological exploration. Ongoing research is aimed at elucidating its full therapeutic potential and optimizing its efficacy against various cancers and microbial infections.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H18N2O2S
  • Molecular Weight : 338.42 g/mol
  • CAS Number : 861212-88-6

The compound features a thienoisoquinoline structure, which is significant for its diverse pharmacological effects. Its unique arrangement of functional groups allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that methyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi through mechanisms that may involve disruption of cellular processes or interference with metabolic pathways .

Anticancer Potential

The compound has also been studied for its anticancer properties. Preliminary investigations suggest that it may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival. Ongoing research aims to elucidate the exact mechanisms through which this compound exerts its effects on different types of cancer cells .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various experimental models:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the effectiveness against bacterial strains.
    • Findings : The compound demonstrated a minimum inhibitory concentration (MIC) lower than standard antibiotics used in clinical settings.
  • Study on Anticancer Activity :
    • Objective : To assess cytotoxic effects on breast cancer cell lines.
    • Findings : The compound showed significant reduction in cell viability compared to control groups, indicating potential as a therapeutic agent.

Comparison with Similar Compounds

Position 5 Substituents
  • Morpholino Derivatives: Ethyl 1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate () features a morpholine ring at position 5, synthesized via refluxing with 2,5-dimethoxytetrahydrofuran. The morpholino group introduces polarity, enhancing aqueous solubility compared to the phenyl-substituted target compound .
  • Piperidinyl Derivatives: Compounds like 1-amino-5-piperidinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile () exhibit a piperidine substituent, which may improve binding to hydrophobic enzyme pockets due to its bicyclic nature. These are synthesized via nucleophilic substitution reactions .
  • Nitrophenyl Derivatives: 5-(3-Nitrophenyl)-6,7,8,9-tetrahydroisoquinoline-4-carbonitriles () demonstrate potent anticancer and antioxidant activities, attributed to the electron-withdrawing nitro group, which modulates electronic properties and redox behavior .
Position 2 Functional Groups
  • Carboxylates vs. Carboxamides: The methyl ester in the target compound contrasts with carboxamide derivatives (e.g., 1-amino-N-aryl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamides, ). Carboxamides exhibit higher metabolic stability, whereas esters may act as prodrugs .
Position 1 Modifications
  • Pyrrole-Substituted Analogs: Derivatives like 1-(1H-pyrrol-1-yl)-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylates () are synthesized via Paal-Knorr pyrrole formation.

Physicochemical Properties

  • Solubility: Morpholino and piperidinyl analogs exhibit higher aqueous solubility due to polar substituents, whereas the phenyl group in the target compound increases lipophilicity (logP ~3.5 estimated).
  • Stability : Methyl esters (target compound) are prone to hydrolysis under basic conditions, whereas carboxamides and carbonitriles are more stable .
  • Synthetic Yield: Morpholino derivatives achieve yields of ~70% (), while nitrophenyl analogs require multistep synthesis with lower yields (~50%, ) .

Q & A

Q. Table 1. Key Synthetic Conditions for Analogous Compounds

StepReagents/ConditionsYield Optimization TipsReference
CyclocondensationAcetic acid, 2,5-dimethoxytetrahydrofuranIncrease molar excess of ether
EsterificationMethanol/H₂SO₄, refluxUse molecular sieves
PurificationDMF/acetic acid recrystallizationSlow cooling to enhance purity

Q. Table 2. Biological Activity Parameters for SAR Studies

Substituent (Position)Assay TypeObserved TrendReference
Phenyl (5-position)Cytotoxicity (HeLa)IC₅₀ = 12.5 μM
C8 Alkyl (5-position)Antibacterial (S. aureus)MIC = 32 μg/mL
Ethyl ester (2-position)Metabolic Stabilityt₁/₂ = 45 min (human liver)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.